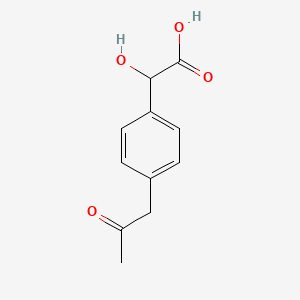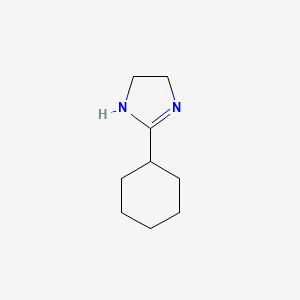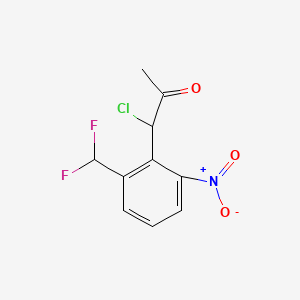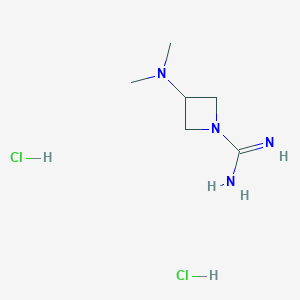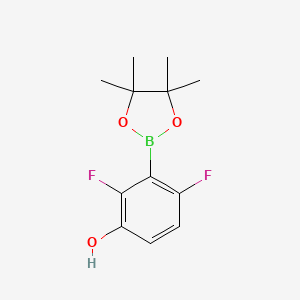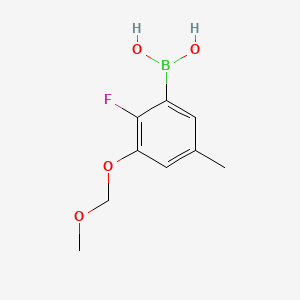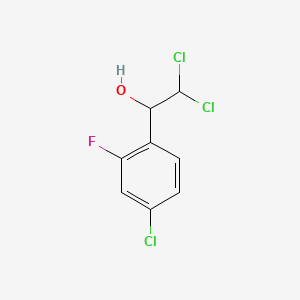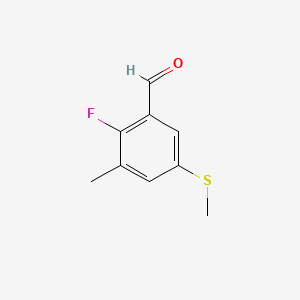
Methyl 2-(6-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(6-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate is an organic compound that belongs to the class of naphthalene derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation of a naphthalene derivative followed by esterification. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents are carefully selected to optimize the reaction conditions and minimize environmental impact.
化学反応の分析
Types of Reactions
Methyl 2-(6-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert carbonyl groups to alcohols or other reduced forms.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and organometallic compounds (e.g., Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 2-(6-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
類似化合物との比較
Similar Compounds
- Methyl 2-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate
- Methyl 2-(6-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)-2-oxoacetate
Uniqueness
Methyl 2-(6-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate is unique due to its specific structural features, such as the position and nature of the functional groups
特性
分子式 |
C14H14O4 |
|---|---|
分子量 |
246.26 g/mol |
IUPAC名 |
methyl 2-(6-methyl-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)-2-oxoacetate |
InChI |
InChI=1S/C14H14O4/c1-8-3-5-10-9(7-8)4-6-11(12(10)15)13(16)14(17)18-2/h3,5,7,11H,4,6H2,1-2H3 |
InChIキー |
YBOJHWNBIOKZQC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)C(=O)C(CC2)C(=O)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



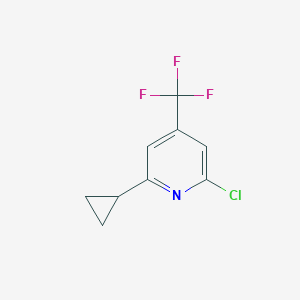
![8-Methoxy-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B14036628.png)
![(4R,6S)-4-(2-Fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B14036638.png)
